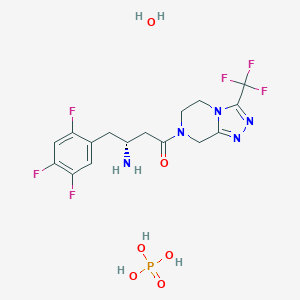

(S)-Sitagliptin phosphate

Description

Properties

IUPAC Name |

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O.H3O4P.H2O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4;/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4);1H2/t9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPYTJVDPQTBQC-KLQYNRQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F6N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904746 | |

| Record name | Sitagliptin phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654671-77-9 | |

| Record name | Sitagliptin phosphate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitagliptin phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitagliptin phosphate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)--[1,2,4]triazolo[4,3,-a]pyrazine phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITAGLIPTIN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS63EW8X6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of (S)-Sitagliptin Phosphate in DPP-4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of (S)-Sitagliptin phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document details the molecular interactions, kinetic properties, and downstream signaling pathways affected by sitagliptin (B1680988), providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to DPP-4 and the Role of Sitagliptin

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1] A key function of DPP-4 is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[1][4] DPP-4 rapidly cleaves GLP-1 and GIP, rendering them inactive.[1][3]

(S)-Sitagliptin phosphate is an orally active, potent, and highly selective inhibitor of the DPP-4 enzyme.[5][6] By blocking the action of DPP-4, sitagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their active concentrations in the bloodstream.[7][8][9][10][11] This enhancement of the incretin system leads to improved glycemic control in patients with type 2 diabetes mellitus.[1] Sitagliptin was the first DPP-4 inhibitor to be approved by the US Food and Drug Administration (FDA) in 2006.[4][12]

Mechanism of Action: Competitive and Reversible Inhibition

Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5][13] This means that sitagliptin directly competes with the natural substrates (GLP-1 and GIP) for binding to the active site of the DPP-4 enzyme.

The core structure of sitagliptin, featuring a triazolopyrazine ring and a trifluorophenyl group, is critical for its high-affinity binding to the DPP-4 active site.[14][15] The amine group within the sitagliptin molecule plays a crucial role by interacting with key amino acid residues in the enzyme's active site.[14][15]

Molecular docking and structural studies have revealed specific interactions that contribute to the stable binding of sitagliptin to DPP-4. These include:

-

Hydrogen bonds with amino acid residues such as Glu203, Glu204, Tyr663, and Tyr667.[16]

-

Hydrophobic interactions with Tyr663 and Val712.[16]

-

π-stacking interactions with Phe355 and Tyr667.[16]

-

Halogenic bonds with Arg123, Glu204, and Arg356.[16]

The reversible nature of sitagliptin's binding is characterized by a fast association rate and a relatively slow dissociation rate, contributing to its tight-binding properties.[5][13] This prolonged engagement with the enzyme ensures sustained inhibition of DPP-4 activity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the inhibitory activity and pharmacokinetic profile of (S)-Sitagliptin phosphate.

Table 1: In Vitro Potency and Binding Kinetics of Sitagliptin against DPP-4

| Parameter | Value | Reference |

| IC50 | ~19-20 nM | [5][17] |

| Ki | Not explicitly stated in provided results | |

| Inhibition Type | Competitive, Reversible, Tight-Binding | [5][13] |

| Association Rate (k_on) | 7.1 x 10⁴ M⁻¹s⁻¹ | [13] |

| Dissociation Rate (k_off) | 1.8 x 10⁻⁴ s⁻¹ | [13] |

| Affinity (KD) | 2.5 nM | [13] |

Table 2: Selectivity of Sitagliptin for DPP-4

| Enzyme | Selectivity vs. DPP-4 | Reference |

| DPP-8 | Highly selective for DPP-4 | [1][18] |

| DPP-9 | Highly selective for DPP-4 | [1][18] |

| Fibroblast Activation Protein (FAP) | Highly selective for DPP-4 | [18] |

| General Selectivity | Up to 2600 times higher for DPP-4 than other DPP family enzymes | [18] |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of Sitagliptin

| Parameter | Value | Reference |

| Oral Bioavailability | ~87% | [1] |

| Plasma Protein Binding | 38% | [1] |

| Apparent Terminal Half-life | 8 to 14 hours | [7][8][9] |

| Excretion | ~80% excreted unchanged in the urine | [7][8][9] |

| DPP-4 Inhibition (50 mg dose) | ≥ 80% over a 12-hour period | [7][8] |

| DPP-4 Inhibition (100 mg dose) | ≥ 80% over a 24-hour period | [7][8] |

| Effect on Active GLP-1 | ~2-fold increase post-meal | [7][8][9] |

Downstream Signaling Pathway

The inhibition of DPP-4 by sitagliptin initiates a cascade of events that ultimately leads to improved glycemic control.

Caption: Signaling pathway of DPP-4 inhibition by sitagliptin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between (S)-Sitagliptin phosphate and the DPP-4 enzyme.

Fluorometric DPP-4 Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of sitagliptin on the DPP-4 enzyme.

Caption: Workflow for a fluorometric DPP-4 enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of (S)-Sitagliptin phosphate in a suitable solvent (e.g., DMSO or assay buffer). Create a serial dilution to obtain a range of test concentrations.

-

Dilute recombinant human DPP-4 enzyme in a cold assay buffer (e.g., Tris-HCl) to the desired working concentration.

-

Prepare the fluorogenic substrate, such as H-Gly-Pro-AMC, in the assay buffer.

-

-

Assay Setup (in a 96-well black microplate):

-

Blank wells: Add assay buffer and solvent.

-

100% Activity Control wells: Add assay buffer, diluted DPP-4 enzyme, and solvent.

-

Test wells: Add assay buffer, diluted DPP-4 enzyme, and the corresponding sitagliptin dilution.

-

Positive Control wells (optional): Can include a known DPP-4 inhibitor.

-

-

Pre-incubation:

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Calculate the percentage of inhibition for each sitagliptin concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to measure the real-time association and dissociation rates of sitagliptin binding to DPP-4, allowing for the determination of kinetic constants (k_on, k_off) and the equilibrium dissociation constant (KD).[13]

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Methodology:

-

Immobilization of DPP-4:

-

Recombinant human DPP-4 is immobilized on a sensor chip (e.g., a CM5 sensor chip) using standard amine coupling chemistry.[13]

-

The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

A solution of DPP-4 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

Any remaining active sites are deactivated with an injection of ethanolamine.

-

-

Binding Analysis:

-

A series of sitagliptin solutions at different concentrations are prepared in a suitable running buffer (e.g., HBS-EP).

-

For each concentration, the sitagliptin solution is injected over the DPP-4-immobilized surface and a reference flow cell (for background subtraction). This is the association phase .

-

Following the injection of sitagliptin, the running buffer is flowed over the chip to monitor the release of the bound analyte. This is the dissociation phase .

-

-

Regeneration:

-

If necessary, a regeneration solution (e.g., a low pH buffer) is injected to remove any remaining bound sitagliptin, preparing the surface for the next injection cycle.

-

-

Data Analysis:

-

The binding response is measured in real-time and recorded as a sensorgram.

-

The resulting sensorgrams are processed (e.g., reference-subtracted) and fitted to a suitable binding model (such as a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD = k_off / k_on).

-

X-ray Crystallography of the Sitagliptin-DPP-4 Complex

X-ray crystallography provides a high-resolution, three-dimensional structure of sitagliptin bound to the active site of DPP-4, revealing the precise molecular interactions.

General Protocol Outline:

-

Protein Expression and Purification: Recombinant human DPP-4 is expressed (e.g., in insect or mammalian cells) and purified to high homogeneity.

-

Co-crystallization: The purified DPP-4 is incubated with an excess of sitagliptin to form the enzyme-inhibitor complex. This complex is then subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).

-

Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is collected.[22]

-

Structure Determination and Refinement: The collected diffraction data is processed to determine the electron density map of the complex. A molecular model of the DPP-4-sitagliptin complex is built into the electron density map and refined to yield the final, high-resolution structure.[22] This reveals the precise orientation and interactions of sitagliptin within the DPP-4 active site.[23]

Conclusion

(S)-Sitagliptin phosphate effectively inhibits the DPP-4 enzyme through a competitive and reversible mechanism, characterized by tight binding kinetics. This inhibition leads to elevated levels of active incretin hormones, GLP-1 and GIP, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release. The detailed understanding of its mechanism of action, supported by robust quantitative data and structural insights, underscores its role as a cornerstone in the therapeutic management of type 2 diabetes mellitus. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DPP-4 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. lifelinkr.com [lifelinkr.com]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]

- 19. content.abcam.com [content.abcam.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 22. rcsb.org [rcsb.org]

- 23. researchgate.net [researchgate.net]

The Stereoselective Synthesis of (S)-Sitagliptin Phosphate: An In-depth Technical Guide

Introduction: Sitagliptin (B1680988), an oral antihyperglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus. The active pharmaceutical ingredient is the (S)-enantiomer of sitagliptin, used as its phosphate (B84403) salt. The critical stereochemistry of the β-amino acid moiety has spurred the development of several innovative and efficient stereoselective synthetic strategies. This technical guide provides a comprehensive overview of the core synthetic routes to (S)-Sitagliptin phosphate, with a focus on their stereochemical control, experimental protocols, and comparative quantitative data.

Key Stereoselective Synthetic Strategies

The synthesis of (S)-Sitagliptin phosphate has evolved significantly, moving from traditional resolution methods to highly efficient asymmetric catalytic processes. The primary challenge lies in the stereoselective construction of the chiral amine center. This guide will focus on three prominent and successful approaches: Rhodium-catalyzed Asymmetric Hydrogenation, Transaminase-catalyzed Biocatalysis, and Organocatalyzed Aza-Michael Addition.

Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamine

This approach represents a landmark in the large-scale, cost-effective production of Sitagliptin and is a cornerstone of Merck's second-generation synthesis.[1] The key step involves the asymmetric hydrogenation of a prochiral enamine intermediate, dehydrositagliptin, using a chiral rhodium catalyst.

Experimental Protocol

A representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of dehydrositagliptin is as follows:

-

Catalyst Preparation: In an inert atmosphere glove box, a rhodium precursor, such as [Rh(COD)₂]OTf, and a chiral bisphosphine ligand, for example, a ferrocenyl bisphosphine ligand, are dissolved in a degassed solvent like methanol (B129727).[2] The solution is stirred to form the active catalyst complex in-situ.

-

Hydrogenation Reaction: The dehydrositagliptin substrate is dissolved in methanol in a high-pressure reactor. The prepared catalyst solution is then transferred to the reactor.[3]

-

Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a predetermined time until completion.[4]

-

Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, which may involve crystallization to isolate the desired (S)-Sitagliptin with high enantiomeric purity.[3]

-

Salt Formation: The purified Sitagliptin free base is dissolved in a suitable solvent system, such as a mixture of isopropanol (B130326) and water, and treated with phosphoric acid to form the phosphate salt. The product is then crystallized, filtered, and dried.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Rh(I)/tBu JOSIPHOS | [3] |

| Catalyst Loading | As low as 0.15 mol % | [3] |

| Substrate | Dehydrositagliptin | [3] |

| Solvent | Methanol | [3] |

| Pressure | High pressure | [4] |

| Overall Yield | Up to 65% | [3] |

| Enantiomeric Excess | >99% ee | [3] |

Experimental Workflow

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Transaminase-Catalyzed Asymmetric Synthesis

This "green" chemistry approach utilizes a highly engineered (R)-selective ω-transaminase enzyme to directly convert a prochiral ketone precursor to (S)-Sitagliptin with exceptional enantioselectivity.[5][6] This biocatalytic method offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[7]

Experimental Protocol

A general protocol for the transaminase-catalyzed synthesis of Sitagliptin is as follows:

-

Enzyme Preparation: The engineered transaminase enzyme, such as CDX-036, is prepared. This may involve immobilization on a solid support to enhance stability and facilitate recycling.[8]

-

Reaction Mixture Preparation: A buffered aqueous solution is prepared containing the prochiral ketone substrate, a suitable amine donor (e.g., isopropylamine), and the co-factor pyridoxal-5-phosphate (PLP).[6][8] A co-solvent like DMSO may be used to improve substrate solubility.[6]

-

Biotransformation: The transaminase enzyme (either free or immobilized) is added to the reaction mixture. The pH is adjusted and maintained at an optimal level (e.g., pH 8.5).[6] The reaction is stirred at a controlled temperature (e.g., 45°C) until the conversion of the ketone to the amine is complete.[6]

-

Work-up and Product Isolation: After the reaction, the enzyme is removed (e.g., by filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent.

-

Purification and Salt Formation: The extracted (S)-Sitagliptin is purified, typically by crystallization. The purified free base is then converted to the phosphate salt as previously described.

Quantitative Data

| Parameter | Value | Reference |

| Biocatalyst | Engineered ω-transaminase (e.g., CDX-036) | [6] |

| Substrate | Pro-sitagliptin ketone | [5] |

| Amine Donor | Isopropylamine | [6] |

| Co-factor | Pyridoxal-5-phosphate (PLP) | [6] |

| Solvent System | Aqueous buffer with co-solvent (e.g., DMSO) | [6] |

| pH | ~8.5 | [6] |

| Temperature | ~45°C | [6] |

| Conversion | Up to 92% | [7] |

| Enantiomeric Excess | >99.9% ee | [9] |

| Overall Yield | Higher than the first-generation process | [1] |

Experimental Workflow

Caption: Workflow for transaminase-catalyzed synthesis.

Organocatalyzed Aza-Michael Addition

This approach utilizes small organic molecules as catalysts to promote the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, establishing the chiral center of Sitagliptin. Several variations of this strategy have been reported, including tandem aza-Michael/hemiacetal reactions and phase-transfer catalytic aza-Michael additions.[10][11]

Experimental Protocol

A representative protocol for an organocatalyzed aza-Michael addition is as follows:

-

Reactant Preparation: The α,β-unsaturated ketone Michael acceptor is synthesized, for example, via a Wittig reaction.[10] The nitrogen nucleophile, such as a protected hydroxylamine (B1172632) or carbamate, is also prepared.

-

Catalytic Reaction: The Michael acceptor, nitrogen nucleophile, and a chiral organocatalyst (e.g., a quinine-derived C(9)-urea ammonium (B1175870) catalyst for phase-transfer catalysis) are dissolved in a suitable solvent (e.g., dichloromethane).[10][12] The reaction is stirred at a controlled temperature (e.g., 0°C) for a specified duration.[10]

-

Work-up and Intermediate Isolation: The reaction is quenched, and the crude product is purified, for instance, by column chromatography, to isolate the aza-Michael adduct.

-

Subsequent Transformations: The isolated adduct undergoes a series of transformations, which may include Baeyer-Villiger oxidation, hydrolysis, amide coupling, and deprotection steps to yield the final (S)-Sitagliptin molecule.[10][13]

-

Salt Formation: The final product is converted to its phosphate salt.

Quantitative Data

| Parameter | Value | Reference |

| Catalyst | Quinine-derived C(9)-urea ammonium catalyst | [10] |

| Michael Acceptor | (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | [10] |

| Nucleophile | tert-butyl β-naphthylmethoxycarbamate | [10] |

| Solvent | Dichloromethane | [10] |

| Temperature | 0°C | [10] |

| Overall Yield | 41% (over 7 steps) | [10] |

| Enantiomeric Excess | 96% ee | [10] |

Logical Relationship Diagram

Caption: Logical flow of the organocatalyzed aza-Michael addition route.

Conclusion

The stereoselective synthesis of (S)-Sitagliptin phosphate has been a fertile ground for the development and implementation of cutting-edge synthetic methodologies. The evolution from early-generation processes relying on metal catalysis to the highly efficient and green biocatalytic route highlights the significant progress in pharmaceutical manufacturing. The rhodium-catalyzed asymmetric hydrogenation remains a robust and scalable method, while the transaminase-catalyzed approach sets a new standard for sustainable and selective synthesis. Organocatalyzed methods continue to offer novel and powerful alternatives for the construction of the key chiral amine. The choice of a specific synthetic route in a research or industrial setting will depend on a variety of factors, including cost, scale, environmental impact, and available expertise. This guide provides the foundational technical information to aid in such evaluations.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate | MDPI [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

(S)-Sitagliptin Phosphate: A Comprehensive Pharmacological and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Sitagliptin phosphate (B84403) is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in its ability to enhance the incretin (B1656795) system, thereby promoting glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release. This technical guide provides an in-depth examination of the pharmacological profile of (S)-Sitagliptin phosphate, with a stringent focus on its mechanism of action, quantitative potency, selectivity, and the downstream signaling pathways it modulates. Detailed experimental protocols and structured data presentation are included to support research and development endeavors in the field of metabolic diseases.

Mechanism of Action

(S)-Sitagliptin phosphate exerts its pharmacological effect through the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released from the gastrointestinal tract in response to food intake.[3] By inhibiting DPP-4, sitagliptin (B1680988) increases the circulating levels and prolongs the activity of active GLP-1 and GIP.[4]

This enhancement of the incretin axis leads to several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[5]

-

Suppression of Glucagon Secretion: Sitagliptin leads to a reduction in glucagon secretion from pancreatic α-cells during periods of normal or elevated blood glucose.

-

Improved β-cell Function: Preclinical studies suggest that long-term DPP-4 inhibition may contribute to the preservation of pancreatic β-cell mass and function.[6]

The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a significant advantage over other classes of antidiabetic agents.

Pharmacological Data

The potency and selectivity of (S)-Sitagliptin phosphate have been extensively characterized through in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of (S)-Sitagliptin

| Parameter | Value | Enzyme/Cell Line | Reference(s) |

| IC50 (DPP-4) | 19 nM | Caco-2 cell extracts | |

| IC50 (DPP-4) | 18 nM | Recombinant human DPP-4 | |

| IC50 (DPP-8) | 48 µM | Recombinant human DPP-8 | |

| Selectivity | >2600-fold for DPP-4 over other proline-specific peptidases |

Table 2: Pharmacokinetic Profile of (S)-Sitagliptin Phosphate in Humans

| Parameter | Value | Condition | Reference(s) |

| Bioavailability | ~87% | Oral administration | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Single 100 mg oral dose | [4] |

| Terminal Half-life (t1/2) | ~12.4 hours | Single 100 mg oral dose | [4] |

| Excretion | ~79% unchanged in urine |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of (S)-Sitagliptin against recombinant human DPP-4.

Materials:

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

-

(S)-Sitagliptin Phosphate

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of (S)-Sitagliptin in DMSO. Create a serial dilution series to test a range of concentrations.

-

Prepare a working solution of the DPP-4 substrate in the assay buffer.

-

Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.

-

-

Assay Setup (in triplicate):

-

Blank (No Enzyme): 40 µL of Assay Buffer and 10 µL of DMSO.

-

Enzyme Control (100% Activity): 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of DMSO.

-

Test Compound: 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of (S)-Sitagliptin dilution.

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C and measure the fluorescence intensity kinetically for 15-30 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percent inhibition for each concentration of (S)-Sitagliptin.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Selectivity Profiling

To determine the selectivity of (S)-Sitagliptin, similar in vitro enzymatic assays are conducted using other dipeptidyl peptidases, such as DPP-8 and DPP-9. The experimental protocol is analogous to the DPP-4 inhibition assay, with the substitution of the respective enzymes and their corresponding substrates if necessary. The resulting IC50 values are then compared to the IC50 value for DPP-4 to calculate the selectivity ratio.

Downstream Signaling Pathways

The therapeutic effects of (S)-Sitagliptin are mediated through the enhancement of GLP-1 and GIP signaling. These incretin hormones bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of intracellular events.

Key Signaling Events:

-

Receptor Activation: GLP-1 and GIP bind to GLP-1R and GIPR, respectively.

-

Adenylate Cyclase Activation: This leads to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

-

PKA and Epac2 Activation: Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3]

-

Insulin Exocytosis: These signaling pathways converge to increase intracellular calcium concentrations and promote the exocytosis of insulin-containing granules.

In Vivo Efficacy

The pharmacological activity of (S)-Sitagliptin translates to significant in vivo efficacy in animal models of type 2 diabetes and in clinical trials. In preclinical studies, oral administration of sitagliptin in diabetic animal models leads to a dose-dependent reduction in plasma glucose levels and an increase in active GLP-1 concentrations.[2] For instance, in ob/ob mice, a 10 mg/kg oral dose of sitagliptin resulted in over 70% inhibition of DPP-4 activity for at least 8 hours, which correlated with a significant improvement in glucose tolerance.[1]

Clinical studies in patients with type 2 diabetes have consistently demonstrated that sitagliptin treatment leads to clinically meaningful reductions in HbA1c, fasting plasma glucose, and postprandial glucose excursions.[7]

Conclusion

(S)-Sitagliptin phosphate possesses a well-defined pharmacological profile characterized by potent and highly selective inhibition of DPP-4. This targeted mechanism of action effectively enhances the endogenous incretin system, leading to improved glycemic control through glucose-dependent insulin secretion and glucagon suppression. Its favorable pharmacokinetic properties support a once-daily oral dosing regimen. The detailed understanding of its pharmacology, supported by robust in vitro and in vivo data, solidifies the position of (S)-Sitagliptin as a key therapeutic agent in the management of type 2 diabetes and provides a strong foundation for further research and development in the field of incretin-based therapies.

References

- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Sitagliptin Phosphate: A Technical Guide on Initial Preclinical and Clinical Findings

Introduction

(S)-Sitagliptin phosphate (B84403), marketed as Januvia®, is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] It is indicated as an adjunct to diet and exercise to improve glycemic control in adult patients with type 2 diabetes mellitus (T2DM).[1][3] Sitagliptin (B1680988) was the first agent in the DPP-4 inhibitor class to be approved by the FDA on October 16, 2006.[3] This technical guide provides an in-depth overview of the foundational preclinical and clinical data that characterized its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

Mechanism of Action

Sitagliptin exerts its glucose-lowering effects by enhancing the body's natural incretin (B1656795) system.[4] Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the gut in response to a meal.[4] These hormones play a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic beta cells and suppressing glucagon (B607659) release from pancreatic alpha cells in a glucose-dependent manner.[1][5][6]

The activity of GLP-1 and GIP is naturally limited by the DPP-4 enzyme, which rapidly inactivates them.[4][7] Sitagliptin competitively inhibits the DPP-4 enzyme, thereby preventing the breakdown of incretin hormones.[1] This leads to increased and prolonged concentrations of active GLP-1 and GIP, enhancing their physiological effects.[3][4] The result is an increase in glucose-dependent insulin release and a decrease in glucagon levels, which helps to normalize blood glucose levels with a low intrinsic risk of hypoglycemia.[1][6]

Preclinical Findings

Extensive preclinical studies were conducted in various animal species, including mice, rats, dogs, and monkeys, to evaluate the pharmacology and toxicology of sitagliptin.[8]

Pharmacodynamics

In preclinical models, sitagliptin demonstrated potent and selective inhibition of the DPP-4 enzyme. In a rodent model of T2DM, sitagliptin improved glycemic control and restored islet cell mass and function.[8] Studies in multiple non-diabetic animal species showed no evidence of treatment-related acute pancreatitis, even at plasma exposures substantially exceeding human therapeutic levels.[8][9] For instance, in a 3-month study in rats, the highest dose tested provided an exposure margin approximately 271-fold greater than human exposure.[9] In dogs and monkeys, the margin over human exposure was approximately 28-fold.[9]

Pharmacokinetics

Pharmacokinetic studies in animals characterized the absorption, distribution, metabolism, and excretion (ADME) profile of sitagliptin. A study in male New Zealand rabbits investigated the ocular pharmacokinetics of sitagliptin eye drops, finding that the drug reaches the retina, suggesting absorption via the transscleral route with minimal systemic absorption.[10][11]

Table 1: Summary of Preclinical Safety Toxicology Studies

| Species | Duration of Study | Highest Dose Tested | Plasma Exposure Margin (vs. Human 100 mg/day) | Key Pancreatic Findings | Reference(s) |

|---|---|---|---|---|---|

| Rats | 3 months | 2000 mg/kg/day | ~271-fold | No gross or histomorphological changes | [8][9] |

| Dogs | 12 months | 50 mg/kg/day | ~28-fold | No evidence of drug-related pancreatitis | [8][9] |

| Monkeys | 3 months | 100 mg/kg/day | ~28-fold | No evidence of drug-related pancreatitis | [8][9] |

| Mice | 2 years | N/A | N/A | No pancreatic histopathological effects |[8] |

Experimental Protocols

1. DPP-4 Inhibition Assay (In Vitro)

-

Objective: To determine the inhibitory activity of sitagliptin against the DPP-4 enzyme.

-

Principle: The assay measures the cleavage of a fluorogenic substrate by the DPP-4 enzyme, yielding a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[12]

-

Methodology:

-

Reagent Preparation: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and sitagliptin (as the inhibitor) are prepared in an appropriate assay buffer.[13]

-

Reaction Setup: The reaction is typically performed in a 96-well plate. Wells are set up for the uninhibited enzyme (enzyme control), background (buffer and substrate only), and various concentrations of the test inhibitor.[12]

-

Incubation: The enzyme and inhibitor are pre-incubated together for a short period at 37°C.[13]

-

Reaction Initiation: The reaction is initiated by adding the substrate to all wells.[13]

-

Measurement: The plate is read in a fluorescence microplate reader (e.g., λex = 360 nm / λem = 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.[13]

-

Data Analysis: The rate of reaction (slope of the linear portion of the kinetic curve) is calculated. The percent inhibition is determined by comparing the rates of inhibitor-treated wells to the enzyme control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[12]

-

2. Rodent Model of Type 2 Diabetes (High-Fat Diet/Streptozotocin)

-

Objective: To create an animal model that mimics key features of human T2DM, including insulin resistance and partial insulin deficiency, for evaluating the efficacy of anti-diabetic agents.[8][14]

-

Methodology:

-

Induction of Insulin Resistance: Male ICR mice or Wistar rats (4 weeks old) are fed a high-fat diet (HFD), where approximately 60% of energy intake is from fat, for several weeks.[8][14]

-

Induction of Beta-Cell Dysfunction: After the initial HFD period (e.g., 3 weeks), the animals are injected with a single low dose of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic beta cells (e.g., 90-100 mg/kg i.p. for mice).[8][14]

-

Model Development: Over the next few weeks, the combination of HFD-induced insulin resistance and STZ-induced beta-cell damage leads to the development of hyperglycemia, glucose intolerance, and other characteristics of T2DM.[8]

-

Treatment: Once the diabetic phenotype is established, animals are treated with the test compound (sitagliptin) or a vehicle control, and key parameters like blood glucose, insulin levels, and HbA1c are monitored over the treatment period.[14]

-

3. Bioanalytical Quantification of Sitagliptin

-

Objective: To accurately measure the concentration of sitagliptin in biological matrices (e.g., plasma, serum, urine).[2][15]

-

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for their sensitivity and selectivity.[2][15]

-

Sample Preparation: Protein precipitation is a common technique for plasma samples. An organic solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[16][17]

-

Chromatographic Separation (RP-HPLC Example):

-

Column: A C18 column (e.g., Phenomenex C18, 250 × 4.6mm, 5μ) is used.[16][17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% v/v Triethylamine solution, pH adjusted to 6.8) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[16][17]

-

Flow Rate: Typically 1.0 ml/min.[17]

-

Detection: UV detection at a specific wavelength (e.g., 267 nm).[16][17]

-

-

Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[16][18]

Clinical Findings

Sitagliptin's clinical development program involved numerous Phase I, II, and III trials to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profile in humans.[7][19]

Phase I: Pharmacokinetics and Pharmacodynamics

Initial studies in healthy male volunteers characterized the fundamental properties of single and multiple oral doses of sitagliptin.[20][21]

-

Pharmacokinetics: After a single 100 mg oral dose, sitagliptin was rapidly absorbed, reaching peak plasma concentrations (Tmax) between 1 to 4 hours post-dose.[7] It exhibited an apparent terminal half-life of approximately 12.4 hours.[7] The oral bioavailability is high at 87%, and its pharmacokinetics are not meaningfully affected by food, allowing for administration with or without meals.[3][22] Excretion is primarily renal, with about 80% of the drug excreted unchanged in the urine.[21]

-

Pharmacodynamics: Single oral doses of sitagliptin resulted in potent, dose-dependent inhibition of plasma DPP-4 activity.[21] Doses of 100 mg or greater achieved over 80% inhibition of DPP-4 activity for a 24-hour period.[21] This enzymatic inhibition led to a clinically significant outcome: an approximate 2-fold increase in the levels of active GLP-1 after a meal compared to placebo.[20][21] Importantly, these effects were achieved without causing hypoglycemia in healthy, normoglycemic subjects.[21]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters in Healthy Subjects (100 mg dose)

| Parameter | Value | Reference(s) |

|---|---|---|

| Tmax (median) | 1 - 4 hours | [7] |

| Cmax (mean) | 950 nM | [7] |

| AUC (mean) | 8.52 µM⚫hr | [7] |

| Terminal Half-life (t½) | ~12.4 hours | [7] |

| Oral Bioavailability | ~87% | [3][22] |

| Primary Route of Excretion | Renal (unchanged drug) |[21][22] |

Phase II/III: Efficacy and Safety

Larger-scale trials in patients with T2DM confirmed the efficacy and safety of sitagliptin, both as a monotherapy and as an add-on to other antidiabetic agents like metformin.[1][19]

-

Efficacy: As a monotherapy, sitagliptin 100 mg once daily demonstrated clinically meaningful reductions in key glycemic markers. In a 24-week study, it lowered HbA1c by approximately 0.79% compared to placebo.[23] It also significantly reduced fasting plasma glucose (FPG) and postprandial glucose (PPG).[23] Clinical trials have consistently shown that sitagliptin lowers HbA1c by about 0.5-0.8% versus placebo.[1][6] In a 24-week study comparing sitagliptin to dapagliflozin (B1669812) in patients with mild renal insufficiency, sitagliptin showed a statistically superior reduction in HbA1c (-0.51% vs. -0.36% for dapagliflozin).[24]

-

Safety and Tolerability: Sitagliptin is generally well-tolerated.[1] Common side effects reported in clinical trials include upper respiratory tract infections and headaches.[1] A key feature of its safety profile is a low risk of hypoglycemia, attributed to its glucose-dependent mechanism of action.[6][19] The drug is also considered weight-neutral.[1][23] Regarding concerns about pancreatitis, a pooled analysis of 19 controlled clinical trials involving 10,246 patients found similar incidence rates of pancreatitis between patients treated with sitagliptin and those not (0.08 vs. 0.10 events per 100 patient-years, respectively), suggesting no increased risk.[9][25]

Table 3: Summary of a 24-Week Monotherapy Clinical Trial (Sitagliptin 100 mg vs. Placebo)

| Parameter | Sitagliptin 100 mg/day | Placebo | Reference(s) |

|---|---|---|---|

| Baseline HbA1c (%) | ~8.0 | ~8.0 | [23] |

| Change in HbA1c (%) | -0.79 | N/A (vs. Placebo) | [23] |

| Change in FPG (mg/dL) | -17.1 | N/A (vs. Placebo) | [23] |

| Change in 2-hr PPG (mg/dL) | -46.7 | N/A (vs. Placebo) | [23] |

| Incidence of Hypoglycemia | Low, similar to placebo | Low | [19] |

| Effect on Body Weight | Neutral | Neutral |[23] |

Experimental Protocols

1. Randomized Controlled Trial (RCT) Design

-

Objective: To assess the efficacy and safety of an investigational drug compared to a placebo or active comparator in a target patient population.

-

Methodology:

-

Patient Selection: Patients meeting specific inclusion criteria (e.g., age, T2DM diagnosis, baseline HbA1c range) and not meeting exclusion criteria are recruited.[26]

-

Randomization: Eligible patients are randomly assigned to one of two or more treatment groups (e.g., sitagliptin 100 mg, placebo). Randomization is often stratified by factors like baseline HbA1c to ensure balanced groups.[26]

-

Blinding: To prevent bias, studies are often double-blind, where neither the patient nor the investigator knows the treatment assignment. A double-dummy design may be used when comparing two different formulations (e.g., an injection and a capsule).[26]

-

Treatment Period: Patients receive the assigned treatment for a predefined duration (e.g., 24 or 52 weeks).[26]

-

Data Collection: Efficacy endpoints (e.g., HbA1c, FPG) and safety data (adverse events, lab tests) are collected at baseline and at specified intervals throughout the study.[9]

-

Statistical Analysis: Data are analyzed to compare the changes from baseline in the primary endpoint between treatment groups.

-

2. Meal Tolerance Test (MTT)

-

Objective: To evaluate postprandial glycemic control and the response of insulin, glucagon, and incretin hormones to a standardized meal.

-

Methodology:

-

Preparation: The test is performed after an overnight fast.

-

Baseline Sampling: A baseline blood sample is drawn before the meal.

-

Meal Consumption: The subject consumes a standardized liquid meal (e.g., Boost™) within a short timeframe.[27]

-

Postprandial Sampling: Blood samples are collected at multiple time points after the meal (e.g., 30, 60, 120, 180, and 240 minutes).[27]

-

Analysis: The collected samples are analyzed for glucose, insulin, C-peptide, glucagon, and active GLP-1/GIP concentrations. The area under the curve (AUC) for each analyte is calculated to quantify the postprandial response.[27]

-

Conclusion

The initial preclinical and clinical findings for (S)-Sitagliptin phosphate established a comprehensive profile of a novel therapeutic agent. Preclinical studies demonstrated potent and selective DPP-4 inhibition and favorable safety in animal models at high exposure levels.[8] Subsequent Phase I trials in humans confirmed its pharmacokinetic properties, supporting a once-daily dosing regimen, and its pharmacodynamic effect of enhancing the incretin system without causing hypoglycemia.[21] Rigorous Phase II and III clinical trials provided definitive evidence of its efficacy in improving glycemic control in patients with type 2 diabetes, alongside a favorable safety and tolerability profile, particularly its weight-neutral effect and low risk of hypoglycemia.[1][23] These foundational studies were pivotal in establishing sitagliptin as the first-in-class DPP-4 inhibitor for the management of T2DM.

References

- 1. Sitagliptin - Wikipedia [en.wikipedia.org]

- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 5. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]

- 6. droracle.ai [droracle.ai]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ocular and Plasma Pharmacokinetics of Sitagliptin Eye Drops: Preclinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 12. benchchem.com [benchchem.com]

- 13. abcam.com [abcam.com]

- 14. mdpi.com [mdpi.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. researchgate.net [researchgate.net]

- 17. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SITAGLIPTIN PHOSPHATE BY RP-HPLC AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 18. jddtonline.info [jddtonline.info]

- 19. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]

- 20. Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijcrt.org [ijcrt.org]

- 23. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A randomized clinical trial of the efficacy and safety of sitagliptin compared with dapagliflozin in patients with type 2 diabetes mellitus and mild renal insufficiency: The CompoSIT‐R study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. DURATION-2: efficacy and safety of switching from maximum daily sitagliptin or pioglitazone to once-weekly exenatide - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of sitagliptin on post-prandial glucagon and GLP-1 levels in patients with type 1 diabetes: investigator-initiated, double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Sitagliptin Phosphate in Glucose Homeostasis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of (S)-Sitagliptin phosphate (B84403), a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its pivotal role in the regulation of glucose homeostasis. It details the molecular mechanisms, clinical efficacy, and experimental evaluation of Sitagliptin (B1680988) as a therapeutic agent for Type 2 Diabetes Mellitus (T2DM).

Mechanism of Action

(S)-Sitagliptin phosphate is a potent and highly selective inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][3] The primary therapeutic action of Sitagliptin is mediated by its effect on the incretin (B1656795) system.[4]

The Incretin System and DPP-4

The incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are released from the gastrointestinal tract in response to food intake.[2][5][6] These hormones are critical for glucose homeostasis, as they stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[2][7] GLP-1 also suppresses glucagon (B607659) secretion from pancreatic α-cells, slows gastric emptying, and reduces appetite.[2][8][9][10]

The biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the DPP-4 enzyme.[2][5] DPP-4 is a serine exopeptidase found on the surface of most cell types that cleaves these incretin hormones, rendering them inactive.[3][7]

Sitagliptin's Role in Potentiating Incretin Action

Sitagliptin competitively inhibits the DPP-4 enzyme, thereby preventing the breakdown of GLP-1 and GIP.[11] This inhibition leads to a two- to three-fold increase in the plasma concentrations of active incretin hormones.[12] The elevated levels of active GLP-1 and GIP enhance their natural physiological effects, leading to:

-

Increased Glucose-Dependent Insulin Secretion: The potentiation of incretin hormones stimulates the pancreas to produce more insulin when blood glucose levels are high.[9][13]

-

Suppressed Glucagon Secretion: Increased GLP-1 levels suppress the release of glucagon from pancreatic α-cells, particularly in the postprandial state.[2][5][11] This reduces hepatic glucose production.[5][8]

This dual action of increasing insulin and decreasing glucagon in a glucose-dependent manner improves overall glycemic control while minimizing the risk of hypoglycemia.[2][5]

Signaling Pathway

The mechanism of Sitagliptin's action involves a cascade of physiological responses initiated by the inhibition of DPP-4.

Quantitative Data on Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Sitagliptin in improving glycemic control, both as a monotherapy and in combination with other antidiabetic agents.

Table 1: Effect of Sitagliptin on Glycemic Parameters

| Parameter | Baseline (Mean) | Change from Baseline (Mean) | Treatment Details | Study Duration | Citation |

| HbA1c (%) | 8.0% | -0.79% | 100 mg/day Monotherapy | 24 weeks | [4] |

| 8.1% | -0.62% (placebo-controlled) | 100 mg/day + Acarbose (B1664774) | 24 weeks | [14] | |

| 7.5% | -0.9% | 100 mg/day + Metformin (B114582) | 60 weeks | [15] | |

| 8.2% | -1.0% | 100 mg/day + Metformin + Glimepiride | 60 weeks | [15] | |

| 8.24% | -0.99% | 100 mg/day added to ongoing therapy | 14 weeks | [16] | |

| 9.4% | -1.6% | 50 mg/day | 12 weeks | [12] | |

| Fasting Plasma Glucose (FPG) | Not specified | -17.1 mg/dL (-0.95 mmol/L) | 100 mg/day Monotherapy | 24 weeks | [4] |

| 178.2 mg/dL | -1.7 mmol/L (-30.6 mg/dL) | 100 mg/day + Metformin +/- Sulfonylurea | 60 weeks | [15] | |

| 171 mg/dL | -25 mg/dL (-1.4 mmol/L) | 100 mg/day added to ongoing therapy | 14 weeks | [16] | |

| 9.7 mmol/L | -0.8 mmol/L (-14.4 mg/dL) | 100 mg/day + Acarbose | 24 weeks | [14] | |

| 2-hr Postprandial Glucose (PPG) | Not specified | -46.7 mg/dL (-2.6 mmol/L) | 100 mg/day Monotherapy | 24 weeks | [4] |

| 252 mg/dL | -2.7 mmol/L (-48.6 mg/dL) | 100 mg/day + Metformin +/- Sulfonylurea | 60 weeks | [15] | |

| 266 mg/dL | -58 mg/dL (-3.2 mmol/L) | 100 mg/day added to ongoing therapy | 14 weeks | [16] |

Table 2: Effect of Sitagliptin on Incretin Hormone Levels

| Hormone | Treatment | Outcome | Condition | Citation |

| Intact GLP-1 | Sitagliptin | Increased | Fasting and post-oral glucose load | [17][18][19] |

| Intact GIP | Sitagliptin | Increased | After DPP-4 inhibition | [17][18] |

| Total GLP-1 | Sitagliptin | Decreased by 53% | After oral glucose (feedback inhibition) | [17][18][19] |

| Active GLP-1 | Sitagliptin | Increased 2- to 3-fold | In patients with T2DM | [12] |

Experimental Protocols

The evaluation of Sitagliptin's effects on glucose homeostasis relies on standardized clinical and preclinical experimental procedures.

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess a subject's ability to handle an oral glucose load, providing insights into insulin secretion and glucose disposal.

-

Protocol:

-

Preparation: Subjects fast overnight (8-12 hours).

-

Baseline Sampling: A baseline blood sample is collected to measure fasting plasma glucose, insulin, C-peptide, and incretin hormones.

-

Glucose Administration: The subject consumes a standardized glucose solution, typically containing 75 grams of glucose, within 5-10 minutes.[17][20]

-

Post-Load Sampling: Blood samples are drawn at specific intervals post-ingestion, commonly at 15, 30, 60, 90, 120, and 180 minutes.[20]

-

Analysis: Samples are analyzed to determine the time course of plasma glucose, insulin, and incretin concentrations.

-

Isoglycemic Intravenous Glucose Infusion

This procedure is often performed to compare the insulin response to oral versus intravenous glucose, allowing for the calculation of the "incretin effect."

-

Protocol:

-

Objective: To replicate the arterialized venous glucose profile observed during a preceding OGTT.[20]

-

Infusion: A variable infusion of 20% dextrose solution is administered intravenously.

-

Glucose Monitoring: Blood glucose is monitored every 5 minutes, and the infusion rate is adjusted to precisely match the glucose levels from the subject's OGTT.[20]

-

Blood Sampling: Blood samples for hormone analysis are collected at time points identical to the OGTT.[17][20]

-

Incretin Effect Calculation: The incretin effect is quantified by comparing the total insulin secreted during the OGTT with that secreted during the isoglycemic infusion.[19][21]

-

Measurement of Incretin Hormones (GLP-1 and GIP)

Accurate measurement of active incretin hormones is critical but challenging due to their rapid degradation by DPP-4.[6]

-

Protocol:

-

Blood Collection: Blood must be collected in tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC, Linagliptin) and an anticoagulant like EDTA.[22]

-

Sample Handling: Samples must be immediately placed on ice and centrifuged within one hour at low temperatures (e.g., 4°C) to separate the plasma.[22]

-

Storage: Plasma samples should be stored at -80°C until analysis to prevent degradation.[20]

-

Assay Method: Concentrations of total and active GLP-1 and GIP are typically measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).[6][20] Plasma extraction (e.g., ethanol (B145695) or solid-phase) is essential prior to measuring active incretin levels.[22]

-

Clinical Trial Workflow Example

The workflow for a typical randomized, double-blind, placebo-controlled crossover trial is depicted below. This design is robust for assessing the direct effects of a drug while minimizing inter-subject variability.[23][24]

Additional Mechanistic Insights

Beyond its primary incretin-based mechanism, research suggests Sitagliptin may have other beneficial effects on glucose homeostasis and pancreatic islet health.

β-Cell Function

Chronic treatment with Sitagliptin has been shown to improve measures of β-cell function.[4][21][25] This may be due to the trophic effects of sustained GLP-1 elevation and a reduction in glucotoxicity. Studies have noted improvements in the proinsulin-to-insulin ratio and other markers of β-cell health, suggesting a protective effect.[25][26] Animal studies indicate that Sitagliptin treatment can lead to an increase in insulin-positive cells and a normalization of the β- to α-cell ratio in islets.[4]

Logical Relationship: Glucose-Dependent Action

A critical feature of Sitagliptin's mechanism is its glucose-dependency, which differentiates it from other oral antidiabetic agents like sulfonylureas. The drug enhances insulin secretion primarily when glucose levels are elevated, thus carrying a minimal risk of hypoglycemia when used as monotherapy.[2][5][7]

Conclusion

(S)-Sitagliptin phosphate restores and enhances the physiological pathways of glucose control by inhibiting the DPP-4 enzyme. This leads to increased levels of active incretin hormones GLP-1 and GIP, which in turn promote glucose-dependent insulin secretion and suppress glucagon release. Clinical data robustly support its efficacy in lowering HbA1c, fasting, and postprandial glucose levels. Its glucose-dependent mechanism of action makes it a safe and effective therapeutic option for the management of type 2 diabetes, with a low intrinsic risk of hypoglycemia. Further research into its potential for β-cell preservation continues to define its role in the long-term management of the disease.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 3. apexbt.com [apexbt.com]

- 4. Review of sitagliptin phosphate: a novel treatment for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 6. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. youtube.com [youtube.com]

- 11. Sitagliptin - Wikipedia [en.wikipedia.org]

- 12. Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Xelevia | European Medicines Agency (EMA) [ema.europa.eu]

- 14. A randomized clinical trial of the safety and efficacy of sitagliptin in patients with type 2 diabetes mellitus inadequately controlled by acarbose alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Predictive factors of durability to sitagliptin: Slower reduction of glycated hemoglobin, older age and higher baseline glycated hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of Sitagliptin When Added to Ongoing Therapy in Korean Subjects with Type 2 Diabetes Mellitus [e-dmj.org]

- 17. Effects of sitagliptin and metformin treatment on incretin hormone and insulin secretory responses to oral and "isoglycemic" intravenous glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Assessment of the incretin effect in healthy subjects: concordance between clamp and OGTT methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Guideline for Incretin Measurement | The Japan Diabetes Society [jds.or.jp]

- 23. Effects of sitagliptin on counter-regulatory and incretin hormones during acute hypoglycaemia in patients with type 1 diabetes: a randomized double-blind placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of sitagliptin on glucose control in adult patients with Type 1 diabetes: a pilot, double-blind, randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. Effects of Sitagliptin on Pancreatic Beta-Cells in Type 2 Diabetes With Sulfonylurea Treatment: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Sitagliptin Phosphate and its Interaction with the Incretin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Sitagliptin phosphate (B84403), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant therapeutic advance in the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the core scientific principles underlying the action of (S)-Sitagliptin phosphate, with a particular focus on its intricate interaction with the incretin (B1656795) system. We delve into the mechanism of action, quantitative pharmacology, detailed experimental protocols, and the complex signaling pathways modulated by this agent. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering in-depth data and methodologies to support further investigation and innovation in this therapeutic area.

Introduction: The Incretin Effect and its Therapeutic Potential

The incretin effect describes the physiological phenomenon wherein oral glucose administration elicits a significantly greater insulin (B600854) response compared to an equivalent intravenous glucose infusion.[1] This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion.[3] They act on pancreatic β-cells to potentiate glucose-dependent insulin secretion, a crucial mechanism for maintaining glucose homeostasis.[2][4]

In individuals with T2DM, the incretin effect is notably diminished, contributing to impaired glycemic control.[5] A key factor in this impairment is the rapid degradation of active GLP-1 and GIP by the enzyme dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a ubiquitous serine protease that cleaves the N-terminal dipeptides from GLP-1 and GIP, rendering them inactive.[5] This rapid inactivation results in a very short physiological half-life for these vital hormones.[2]

The therapeutic strategy of DPP-4 inhibition aims to counteract this rapid degradation, thereby prolonging the activity of endogenous GLP-1 and GIP. (S)-Sitagliptin phosphate was the first-in-class oral DPP-4 inhibitor approved for the treatment of T2DM.[7] By competitively and reversibly inhibiting DPP-4, sitagliptin (B1680988) increases the circulating levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon (B607659) release, ultimately improving glycemic control in patients with T2DM.[8][9]

Mechanism of Action of (S)-Sitagliptin Phosphate

(S)-Sitagliptin phosphate is a highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[5][8] Its mechanism of action is centered on the potentiation of the endogenous incretin system.

Following oral administration, sitagliptin is rapidly absorbed and binds to the catalytic site of DPP-4.[8][10] This binding prevents DPP-4 from cleaving and inactivating GLP-1 and GIP.[1] The resulting increase in the half-life of active GLP-1 and GIP leads to a 2- to 3-fold elevation in their circulating concentrations.[4][10]

The elevated levels of active incretins exert their effects through their respective G-protein coupled receptors (GPCRs), the GLP-1 receptor (GLP-1R) and the GIP receptor (GIPR), which are expressed on various cell types, most notably on pancreatic islet cells.[4]

The key physiological consequences of enhanced incretin signaling are:

-

Glucose-Dependent Insulin Secretion: Both GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[2] This means that insulin release is stimulated only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1]

-

Suppression of Glucagon Secretion: GLP-1 inhibits the secretion of glucagon from pancreatic α-cells.[4][8] Since glucagon promotes hepatic glucose production, its suppression contributes to lower blood glucose levels.

-

Improved β-Cell Function: Preclinical studies suggest that incretins may also have beneficial effects on β-cell health, including promoting β-cell proliferation and inhibiting apoptosis.[11]

The overall effect of (S)-Sitagliptin phosphate is a significant improvement in glycemic control, as reflected by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose, and postprandial glucose excursions in patients with T2DM.[5]

Quantitative Data

DPP-4 Inhibition and Binding Affinity

The potency and binding characteristics of (S)-Sitagliptin phosphate to the DPP-4 enzyme have been extensively characterized.

| Parameter | Value | Reference |

| IC50 (DPP-4 Inhibition) | 19 nM | [1] |

| Binding Affinity (KD) | 2.3 nM | [1] |

| Association Rate (kon) | 1.1 x 10⁶ M⁻¹s⁻¹ | [1] |

| Dissociation Rate (koff) | 2.5 x 10⁻³ s⁻¹ | [1] |

| Inhibition Type | Competitive, Reversible | [8] |

Table 1: In vitro DPP-4 Inhibition and Binding Kinetics of (S)-Sitagliptin.

Pharmacokinetic Properties

The pharmacokinetic profile of (S)-Sitagliptin phosphate supports a once-daily oral dosing regimen.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~87% | [10] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [10] |

| Apparent Terminal Half-life (t1/2) | 12.4 hours | [10] |

| Plasma Protein Binding | Low (38%) | [10] |

| Metabolism | Minor pathway, primarily via CYP3A4 and CYP2C8 | [10] |

| Primary Route of Elimination | Renal (approximately 79% as unchanged drug) | [10] |

| Mean Plasma AUC (100 mg dose) | 8.52 µM·hr | [10] |

| Mean Peak Plasma Concentration (Cmax) (100 mg dose) | 950 nM | [10] |

Table 2: Pharmacokinetic Parameters of (S)-Sitagliptin Phosphate in Healthy Subjects.

Pharmacodynamic Effects

Administration of (S)-Sitagliptin phosphate leads to significant and sustained inhibition of plasma DPP-4 activity and a corresponding increase in active incretin levels.

| Parameter | Effect | Reference |

| DPP-4 Inhibition (100 mg dose) | >80% inhibition over a 24-hour period | [12] |

| Active GLP-1 Levels | ~2-fold increase post-meal | [12] |

| Active GIP Levels | ~2- to 3-fold increase post-meal | [4] |

Table 3: Pharmacodynamic Effects of (S)-Sitagliptin Phosphate in Patients with T2DM.

Experimental Protocols

In Vitro DPP-4 Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a test compound against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (e.g., (S)-Sitagliptin phosphate)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in assay buffer to achieve a range of desired concentrations.

-

Dilute the recombinant human DPP-4 enzyme in assay buffer to the working concentration.

-

Prepare the DPP-4 substrate solution in assay buffer.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add assay buffer and solvent.

-

Enzyme control wells (100% activity): Add assay buffer, diluted DPP-4 enzyme, and solvent.

-

Test compound wells: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the average slope of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Measurement of Active GLP-1 and GIP in Human Plasma by ELISA

This protocol outlines the general steps for quantifying active GLP-1 and GIP levels in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Commercially available ELISA kit for active GLP-1 or active GIP

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., EDTA with a specific inhibitor cocktail)

-

Centrifuge

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active incretins.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Aliquot and store the plasma at -80°C until analysis.

-

-

Assay Procedure (follow the specific kit manufacturer's instructions):

-

Bring all reagents and samples to room temperature.

-

Prepare the standard curve using the provided standards.

-